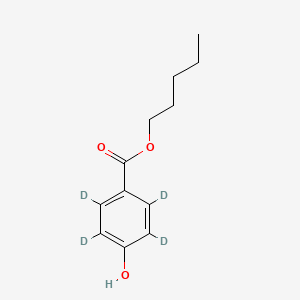

Pentyl 4-hydroxybenzoate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

212.28 g/mol |

IUPAC Name |

pentyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3/i5D,6D,7D,8D |

InChI Key |

ZNSSPLQZSUWFJT-KDWZCNHSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OCCCCC)[2H])[2H])O)[2H] |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pentyl 4-hydroxybenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Pentyl 4-hydroxybenzoate-d4, a deuterated analog of the widely used preservative, pentylparaben. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds.

Chemical and Physical Properties

This compound is primarily utilized as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of pentylparaben in various matrices. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for differentiation from the endogenous analyte while maintaining nearly identical physicochemical properties and chromatographic behavior.

Identifiers and General Properties

| Property | Value |

| Chemical Name | This compound (phenyl-d4) |

| Synonyms | n-Pentyl 4-Hydroxybenzoate-2,3,5,6-d4, Amylparaben-d4 |

| CAS Number | 1219798-66-9[1][2] |

| Molecular Formula | C₁₂H₁₂D₄O₃ |

| Molecular Weight | 212.28 g/mol [1] |

| Appearance | White to off-white solid |

Physicochemical Data

| Property | Value (for non-deuterated pentylparaben) |

| Melting Point | 36-40 °C |

| Boiling Point | 197-200 °C at 10 mmHg[3] |

| Solubility | Insoluble in water; slightly soluble in chloroform (B151607) and methanol[3][4] |

| pKa | The pKa of the phenolic hydroxyl group is expected to be similar to other parabens, which is around 8.4. |

| Density | Data not available |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the pentyl chain protons. The aromatic region will be simplified due to the deuterium substitution on the phenyl ring.

-

A triplet corresponding to the terminal methyl group (CH₃) of the pentyl chain.

-

Multiplets for the four methylene (B1212753) groups (CH₂) of the pentyl chain.

-

A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can be solvent-dependent.

-

-

¹³C-NMR: The carbon-13 NMR spectrum will show signals for the carbons in the pentyl chain and the carbonyl carbon. The signals for the deuterated aromatic carbons will be significantly attenuated or absent depending on the spectrometer parameters.

Mass Spectrometry (MS)

The mass spectrum of this compound is crucial for its use as an internal standard. The molecular ion peak ([M]⁺) would be observed at m/z 212.28. Fragmentation patterns would be similar to pentylparaben but with a +4 Da shift for fragments containing the deuterated phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be very similar to that of pentylparaben, with characteristic absorptions for:

-

O-H stretching of the phenolic hydroxyl group.

-

C-H stretching of the alkyl chain.

-

C=O stretching of the ester group.

-

C-O stretching of the ester and phenol (B47542) groups.

-

Aromatic C=C stretching. The C-D stretching vibrations on the aromatic ring will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to C-H stretching vibrations.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of isotopically labeled parabens involves the esterification of the corresponding isotopically labeled 4-hydroxybenzoic acid.

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Methodology:

-

Starting Materials: 4-Hydroxybenzoic acid-d4 (commercially available or synthesized by deuteration of 4-hydroxybenzoic acid) and n-pentanol.

-

Reaction: 4-Hydroxybenzoic acid-d4 is refluxed with an excess of n-pentanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), the excess pentanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Quantification of Pentylparaben using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the analysis of pentylparaben in a biological matrix (e.g., plasma or urine).

Experimental Workflow:

Caption: Workflow for quantification of pentylparaben using a deuterated internal standard.

Methodology:

-

Sample Preparation:

-

To a known volume of the biological sample, add a known amount of this compound solution in a suitable solvent (e.g., methanol) as the internal standard.

-

Perform a sample cleanup procedure, such as liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) using a C18 cartridge, to remove matrix interferences.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pentylparaben: Monitor the transition of the precursor ion to a specific product ion.

-

This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.

-

-

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of known concentrations of pentylparaben with a fixed concentration of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

-

Determine the concentration of pentylparaben in the samples by interpolating their peak area ratios on the calibration curve.

-

Biological Activity and Signaling Pathways

This compound is expected to exhibit biological activities similar to its non-deuterated counterpart, pentylparaben. The primary biological effect of concern for parabens is their potential endocrine-disrupting activity, specifically their ability to act as xenoestrogens.

Parabens can bind to estrogen receptors (ERα and ERβ), mimicking the action of the natural hormone, 17β-estradiol. This interaction can trigger a cascade of cellular events typically initiated by estrogen.

Estrogenic Signaling Pathway of Parabens:

Caption: Simplified signaling pathway of paraben-induced estrogenic effects.

Mechanism of Action:

-

Binding to Estrogen Receptor: Parabens, due to their phenolic structure, can bind to the ligand-binding domain of the estrogen receptor alpha (ERα), which is typically located in the cytoplasm.[5][6][7]

-

Receptor Dimerization: Upon ligand binding, the estrogen receptor undergoes a conformational change and dimerizes.[8]

-

Nuclear Translocation: The ligand-receptor dimer complex translocates into the nucleus.[8]

-

DNA Binding: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[8]

-

Gene Transcription: This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes.[8]

-

Cellular Response: The resulting proteins can lead to various cellular responses, including cell proliferation and changes in gene expression, which are implicated in the potential health concerns associated with endocrine disruptors.[6][7]

The estrogenic potency of parabens is generally much lower than that of 17β-estradiol and tends to increase with the length of the alkyl chain. Therefore, pentylparaben is expected to have a higher estrogenic activity compared to shorter-chain parabens like methylparaben. The deuteration in this compound is not expected to significantly alter its binding affinity to the estrogen receptor, but it might slightly affect its metabolic rate due to the kinetic isotope effect.

References

- 1. n-Pentyl 4-Hydroxybenzoate-2,3,5,6-d4 | LGC Standards [lgcstandards.com]

- 2. esslabshop.com [esslabshop.com]

- 3. n-Pentyl 4-hydroxybenzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oestrogenic activity of parabens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.longwood.edu [digitalcommons.longwood.edu]

An In-depth Technical Guide to the Physical Properties of Pentyl 4-hydroxybenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Pentyl 4-hydroxybenzoate-d4, a deuterated analog of Pentylparaben. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound for their work. The guide includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of relevant biological pathways and experimental workflows.

Core Physical Properties

This compound is a stable, isotopically labeled form of Pentyl 4-hydroxybenzoate (B8730719), where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This labeling is particularly useful in analytical studies, such as mass spectrometry-based applications, for use as an internal standard.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. For comparative purposes, data for the non-deuterated form, Pentyl 4-hydroxybenzoate, are also included where available. The properties of the deuterated and non-deuterated forms are expected to be very similar.

| Property | This compound | Pentyl 4-hydroxybenzoate |

| Chemical Formula | C₁₂D₄H₁₂O₃ | C₁₂H₁₆O₃[1] |

| Molecular Weight | 212.28 g/mol | 208.25 g/mol |

| CAS Number | 1219798-66-9 | 6521-29-5 |

| Appearance | Not specified, likely a solid | White to cream to pale brown crystals or powder |

| Melting Point | 37-39°C[2] | 36-40°C[1] |

| Boiling Point | Not available | 197-200°C at 10 mmHg[1] |

| Solubility | Not specified | Insoluble in water; slightly soluble in chloroform (B151607) and methanol[1] |

| Purity | Neat (pure substance) | ≥98.0% (by GC) |

Experimental Protocols

This section details the methodologies for determining the key physical properties of solid organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Measurement:

-

Thiele Tube Method: The capillary tube is attached to a thermometer, which is then immersed in a heating bath (e.g., mineral oil) within a Thiele tube. The apparatus is heated slowly and evenly.

-

Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the device.

-

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or burettes

-

Analytical balance

Procedure:

-

Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, chloroform, hexane) should be selected.

-

Sample Preparation: A precisely weighed amount of the solid sample (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of a selected solvent (e.g., 1 mL) is added to each test tube.

-

Dissolution: The test tubes are agitated using a vortex mixer or shaker for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Quantification (Optional): If the substance dissolves, further weighed portions of the solid can be added until saturation is reached. The concentration at saturation represents the quantitative solubility. If the substance does not dissolve, the solubility is reported as "insoluble" or "sparingly soluble." For Pentyl 4-hydroxybenzoate, it is reported as insoluble in water and slightly soluble in chloroform and methanol[1].

Biological Context and Signaling Pathways

Pentyl 4-hydroxybenzoate belongs to the paraben class of chemicals, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Parabens have been shown to possess weak estrogenic activity, meaning they can mimic the effects of the hormone estrogen in the body. This has led to research into their potential endocrine-disrupting effects.

Estrogen Receptor Signaling Pathway

The estrogenic activity of parabens is primarily mediated through their interaction with estrogen receptors (ERα and ERβ). The binding of a paraben to ERα can initiate a signaling cascade that is normally triggered by estrogen.

Caption: Paraben interaction with the Estrogen Receptor α signaling pathway.

Experimental Workflow for Assessing Estrogenic Activity

The estrogenic activity of compounds like Pentyl 4-hydroxybenzoate can be assessed using various in vitro assays. A common approach is the yeast two-hybrid assay, which can detect ligand-induced protein-protein interactions, in this case, the dimerization of the estrogen receptor.

Caption: Workflow for assessing estrogenic activity using a yeast two-hybrid assay.

A detailed protocol for a yeast two-hybrid assay to assess the estrogenic activity of parabens is described below.[3][4]

Yeast Two-Hybrid Assay Protocol:

-

Yeast Strain and Plasmids: A yeast strain (e.g., Saccharomyces cerevisiae) is engineered to express two fusion proteins: one containing the DNA-binding domain of a transcription factor fused to the ligand-binding domain of ERα, and the other containing the activation domain of the transcription factor also fused to the ligand-binding domain of ERα. A reporter gene (e.g., lacZ, which encodes β-galactosidase) under the control of a promoter containing the appropriate response element is also present in the yeast.

-

Yeast Culture: The engineered yeast is cultured in an appropriate medium.

-

Compound Exposure: The yeast culture is exposed to various concentrations of the test compound (this compound) and control compounds (a known estrogen like 17β-estradiol as a positive control, and a solvent control).

-

Incubation: The cultures are incubated to allow for compound uptake and interaction with the ERα domains.

-

Reporter Gene Assay: After incubation, the activity of the reporter gene product is measured. For a lacZ reporter, a colorimetric assay using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) can be used to quantify β-galactosidase activity.

-

Data Analysis: The level of reporter gene expression in the presence of the test compound is compared to that of the controls. A significant increase in reporter activity compared to the solvent control indicates that the compound has induced dimerization of the ERα domains and thus possesses estrogenic activity.

Another relevant in vitro assay is the Estrogen Receptor Alpha Competitive Binding Assay.

ERα Competitive Binding Assay Protocol:

-

Preparation of ERα: The ligand-binding domain of human ERα is expressed and purified.

-

Radioligand: A radiolabeled estrogen, such as [³H]-17β-estradiol, is used as the tracer.

-

Competition Reaction: A constant concentration of ERα and the radioligand are incubated with increasing concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is a measure of the compound's affinity for the estrogen receptor. A lower IC₅₀ value indicates a higher binding affinity.

References

- 1. n-Pentyl 4-hydroxybenzoate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 2. Pentyl-d11 Paraben | 1216496-15-9 [amp.chemicalbook.com]

- 3. Evaluation of estrogenic activity of parabens and their chlorinated derivatives by using the yeast two-hybrid assay and the enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen agonistic/antagonistic activity of brominated parabens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pentyl 4-hydroxybenzoate-d4 (CAS Number 1219798-66-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pentyl 4-hydroxybenzoate-d4, a deuterated analog of the preservative pentylparaben. This document collates available data on its synthesis, physical and chemical properties, and potential applications in research, particularly in analytical and metabolic studies.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of pentyl 4-hydroxybenzoate, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of pentylparaben in various matrices.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1219798-66-9 | [1][2] |

| Molecular Formula | C₁₂D₄H₁₂O₃ | [1] |

| Molecular Weight | 212.28 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol (B129727) and other organic solvents | [2] |

| Unlabeled CAS No. | 6521-29-5 | [1] |

Synthesis

Inferred Synthesis Workflow

The synthesis would likely proceed in two main stages: the deuteration of the aromatic ring of the starting material, followed by esterification.

Caption: Inferred synthesis workflow for this compound.

Experimental Protocol: Fischer-Speier Esterification (General Procedure)

This protocol is a general representation of a Fischer-Speier esterification and would require optimization for the specific synthesis of this compound.[3][4]

Materials:

-

4-Hydroxybenzoic acid-d4

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-hydroxybenzoic acid-d4 in an excess of 1-pentanol and a suitable solvent like toluene.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Analytical Data

While specific experimental spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the unlabeled compound and general principles of isotopic labeling.

Table 2: Predicted and Known Spectral Data

| Analytical Technique | Unlabeled Pentyl 4-hydroxybenzoate | Predicted for this compound |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 208. Key fragments: m/z 138 (base peak, from cleavage of the pentyl group), m/z 121, m/z 93, m/z 65.[5][6][7] | Molecular Ion (M⁺): m/z 212. Key fragments: m/z 142 (base peak), m/z 125, m/z 97, m/z 68. |

| ¹H NMR | Aromatic protons (AA'BB' system), pentyl chain protons. | Absence of signals in the aromatic region corresponding to the deuterated positions. Signals for the pentyl chain would remain. |

| ¹³C NMR | Signals for all 12 carbons. | Signals for the deuterated carbons in the aromatic ring will be significantly attenuated or absent, and may show coupling to deuterium. |

| Infrared (IR) Spectroscopy | C-H stretching (aromatic and aliphatic), O-H stretching (phenol), C=O stretching (ester), C-O stretching.[5] | C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to C-H stretching vibrations. |

Applications in Research

The primary application of this compound is as an internal standard in analytical methods for the quantification of pentylparaben.[8][9][10][11] Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response in techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Experimental Workflow: Quantification using a Deuterated Internal Standard

Caption: Typical workflow for analyte quantification using a deuterated internal standard.

Potential Role in Metabolic and Signaling Pathway Research

Parabens, including pentylparaben, are known to be metabolized in the body, primarily through hydrolysis to p-hydroxybenzoic acid, followed by conjugation.[12] They are also recognized as endocrine-disrupting chemicals, potentially interfering with estrogen signaling pathways.[7]

While no specific studies utilizing this compound to investigate these pathways have been identified, its use in metabolic studies is a logical extension of its application as an internal standard. Deuterated compounds can be used as tracers to follow the metabolic fate of a molecule in vivo or in vitro.

Metabolic Pathway of Parabens

Caption: General metabolic pathway of parabens.

The use of this compound in such studies would allow for the unambiguous identification and quantification of its metabolites, distinguishing them from endogenous compounds or metabolites of other parabens.

Conclusion

This compound is a valuable tool for analytical chemists and toxicologists studying the prevalence, metabolism, and biological effects of pentylparaben. Its primary and well-established application is as an internal standard in quantitative mass spectrometry-based assays. While its direct use in elucidating specific signaling pathways has not been documented, its properties as a stable isotope-labeled tracer hold significant potential for future research in metabolism and endocrine disruption studies. This guide provides a foundational understanding of this compound based on currently available information and established chemical principles. Further research is warranted to fully explore its applications and to develop detailed, publicly available analytical and synthetic protocols.

References

- 1. n-Pentyl 4-Hydroxybenzoate-2,3,5,6-d4 | LGC Standards [lgcstandards.com]

- 2. esslabshop.com [esslabshop.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 5. prepchem.com [prepchem.com]

- 6. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzoic acid, 4-hydroxy-, pentyl ester [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Pentylparaben

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated pentylparaben, an isotopically labeled analog of the widely used preservative. The synthesis is approached through two primary routes: the esterification of deuterated p-hydroxybenzoic acid with pentanol (B124592) and the esterification of p-hydroxybenzoic acid with deuterated pentanol. This document outlines detailed experimental protocols for the synthesis of the deuterated precursors and the final product. Furthermore, it details the analytical techniques for the characterization and purity assessment of deuterated pentylparaben, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatographic methods. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Pentylparaben, the pentyl ester of p-hydroxybenzoic acid, belongs to the paraben family of preservatives commonly used in cosmetics, pharmaceuticals, and food products to prevent microbial growth. The introduction of deuterium (B1214612), a stable isotope of hydrogen, into the pentylparaben molecule creates a valuable tool for various scientific applications. Deuterated compounds are particularly useful as internal standards in quantitative mass spectrometry-based assays, enabling highly accurate and precise measurements by correcting for matrix effects and analytical variability.[1][2] They are also employed in metabolic studies to trace the fate of the molecule in biological systems.

This guide presents two feasible synthetic pathways for obtaining deuterated pentylparaben, allowing for selective labeling on either the aromatic ring or the pentyl chain. The subsequent characterization sections provide a robust framework for verifying the isotopic enrichment and purity of the synthesized compound.

Synthesis of Deuterated Pentylparaben

The synthesis of deuterated pentylparaben is most effectively achieved via the Fischer esterification, a well-established method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[3][4][5] The deuteration can be strategically introduced by using either a deuterated carboxylic acid or a deuterated alcohol.

Synthesis Pathway Overview

Caption: Overview of the two synthetic routes to deuterated pentylparaben.

Experimental Protocols

This protocol is adapted from a general method for the deuteration of aromatic rings using a platinum-on-carbon catalyst.[6][7][8]

Materials:

-

p-Hydroxybenzoic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

5% Platinum on activated carbon (Pt/C)

-

Hydrogen gas (H₂)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a high-pressure reaction vessel, combine p-hydroxybenzoic acid (1.0 eq), 5% Pt/C (10 mol%), and D₂O.

-

Pressurize the vessel with H₂ gas (1 atm).

-

Heat the reaction mixture to 80-100°C and stir vigorously for 24-48 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the Pt/C catalyst.

-

Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield deuterated p-hydroxybenzoic acid.

-

The extent of deuteration can be determined by ¹H NMR and mass spectrometry.

This protocol is based on ruthenium- or iridium-catalyzed α-deuteration of primary alcohols using D₂O.[9][10][11][12]

Materials:

-

n-Pentanol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Ru-MACHO or a suitable Iridium(III)-bipyridonate catalyst

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a sealed reaction tube, add n-pentanol (1.0 eq), Ru-MACHO (0.5 mol%), and KOtBu (5 mol%).

-

Add D₂O to the mixture.

-

Heat the reaction mixture to 60-100°C for 12-24 hours.

-

After cooling, extract the mixture with dichloromethane (3 x 20 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain deuterated n-pentanol.

-

Confirm the isotopic enrichment by ¹H NMR, ²H NMR, and mass spectrometry.

This is a general procedure for Fischer esterification.[3][4][5]

Materials:

-

Deuterated p-hydroxybenzoic acid (from Route A) or p-hydroxybenzoic acid

-

n-Pentanol or deuterated n-pentanol (from Route B)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the appropriate carboxylic acid (1.0 eq), the corresponding alcohol (3.0 eq), and a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 mol%).

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final deuterated pentylparaben.

Characterization of Deuterated Pentylparaben

Thorough characterization is essential to confirm the successful synthesis, isotopic enrichment, and purity of the deuterated pentylparaben.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for determining the degree and position of deuteration.[13][14][15]

-

¹H NMR: In the ¹H NMR spectrum of deuterated pentylparaben, the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly reduced in intensity. This provides a clear indication of successful deuteration.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms in the pentylparaben structure. Carbons bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and a slight upfield shift compared to their protonated counterparts.

-

²H NMR: Deuterium NMR provides direct evidence of deuteration.[13][14] A signal will be observed at a chemical shift similar to that of the corresponding proton in the ¹H NMR spectrum. The integration of the ²H NMR signal can be used to quantify the isotopic enrichment.

Table 1: Predicted NMR Data for Pentylparaben (Non-deuterated) in CDCl₃

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2, H-6 | 7.95 (d, J=8.8 Hz) | 131.8 |

| H-3, H-5 | 6.88 (d, J=8.8 Hz) | 115.2 |

| -OH | 5.5-6.5 (br s) | 160.5 (C-4) |

| -COO-CH₂- | 4.25 (t, J=6.7 Hz) | 65.2 |

| -CH₂-CH₂-CH₂-CH₃ | 1.75 (quint, J=7.0 Hz) | 28.8 |

| -CH₂-CH₂-CH₃ | 1.40 (sext, J=7.4 Hz) | 28.2 |

| -CH₂-CH₃ | 0.93 (t, J=7.4 Hz) | 22.4 |

| -CH₃ | 0.93 (t, J=7.4 Hz) | 14.0 |

| C-1 | - | 122.5 |

| C=O | - | 166.5 |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the deuterated compound and for assessing the level of isotopic incorporation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for the analysis of parabens.[1][16][17] The sample is often derivatized before analysis to improve volatility and chromatographic performance. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated pentylparaben.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also widely used for paraben analysis and can be performed without derivatization.[18][19][20][21] The mass spectrum will confirm the molecular weight and the isotopic distribution of the synthesized compound.

Table 2: Expected Mass Spectrometry Data for Deuterated Pentylparaben

| Compound | Molecular Formula | Exact Mass (Da) | Key Fragments (m/z) |

| Pentylparaben | C₁₂H₁₆O₃ | 208.1099 | 138, 121, 93, 65 |

| Pentylparaben-d₄ (aromatic) | C₁₂H₁₂D₄O₃ | 212.1350 | 142, 125, 97, 68 |

| Pentylparaben-d₁₁ (pentyl chain) | C₁₂H₅D₁₁O₃ | 219.1789 | 138, 121, 93, 65 |

Note: The exact mass and fragmentation pattern will depend on the specific deuteration pattern.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized deuterated pentylparaben.

-

Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate pentylparaben from starting materials and byproducts.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for the analysis of parabens and can be used to determine the purity of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. athabascau.ca [athabascau.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 14. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 15. benchchem.com [benchchem.com]

- 16. GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rjstonline.com [rjstonline.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pentyl 4-hydroxybenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pentyl 4-hydroxybenzoate-d4, a deuterated stable isotope-labeled compound, for its application in research and development. This document details its suppliers, pricing, and, most critically, its role as an internal standard in analytical methodologies.

Introduction to Deuterated Compounds in Research

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in pharmaceutical research and development.[1] This isotopic substitution results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart. This subtle change allows for the differentiation and accurate quantification of the target analyte in complex matrices, a technique known as isotope dilution mass spectrometry (IDMS). The use of deuterated internal standards is considered a gold standard for correcting matrix effects and variations during sample preparation and analysis, leading to highly reliable and accurate results.

This compound: An Overview

This compound (also known as Amylparaben-d4) is the deuterated form of Pentyl 4-hydroxybenzoate, a member of the paraben family of preservatives commonly used in cosmetics, pharmaceuticals, and food products. The "-d4" designation indicates that four hydrogen atoms on the phenyl ring have been replaced with deuterium.

Chemical Structure:

Caption: Chemical structure of this compound.

Suppliers and Pricing

This compound is available from several specialized chemical suppliers. Pricing is generally not listed publicly and requires a formal quotation.

| Supplier | Product Name | CAS Number | Notes |

| LGC Standards | n-Pentyl 4-Hydroxybenzoate-2,3,5,6-d4 | 1219798-66-9 | Offers the neat compound. |

| MedchemExpress | This compound (Amylparaben-d4) | 1219798-66-9 | Marketed as a stable isotope product. |

| Chiron | n-Pentyl 4-hydroxybenzoate-2,3,5,6-d4 | 1219798-66-9 | Available as a solution in methanol (B129727) (100 µg/mL). |

| ESSLAB | n-Pentyl 4-hydroxybenzoate-2,3,5,6-d4 | 1219798-66-9 | Distributor for Chiron products. |

| Toronto Research Chemicals (TRC) | n-Pentyl 4-Hydroxybenzoate-d4 | 1219798-66-9 | Part of their extensive catalog of labeled compounds. |

| Santa Cruz Biotechnology | This compound | 1219798-66-9 | Offers a range of biochemicals for research. |

Application in Analytical Chemistry: An Experimental Protocol

This compound is primarily utilized as an internal standard in isotope dilution analysis for the quantification of parabens in various matrices, such as environmental samples (wastewater, sludge) and biological fluids.[2] The following is a representative experimental protocol for the determination of parabens in sewage sludge, where this compound would be an ideal internal standard for the quantification of Pentylparaben.

Objective: To quantify the concentration of various parabens, including Pentylparaben, in sewage sludge samples using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology

1. Sample Preparation and Extraction:

-

Internal Standard Spiking: A known amount of this compound solution is added to a pre-weighed sewage sludge sample. This is a critical step to ensure accurate quantification by accounting for any analyte loss during the subsequent extraction and cleanup steps.

-

Pressurized Liquid Extraction (PLE): The spiked sludge sample is mixed with a drying agent (e.g., diatomaceous earth) and placed into a PLE cell. The extraction is performed using an organic solvent, such as methanol or a mixture of acetone (B3395972) and methanol, at an elevated temperature and pressure.

-

Solvent Evaporation: The collected extract is evaporated to a smaller volume under a gentle stream of nitrogen.

-

Solid-Phase Extraction (SPE) Cleanup: The concentrated extract is diluted with water and passed through an SPE cartridge (e.g., Oasis HLB) to remove interfering matrix components. The parabens are retained on the cartridge while more polar impurities are washed away.

-

Elution: The parabens, including the internal standard, are eluted from the SPE cartridge with a small volume of an organic solvent like methanol or acetonitrile.

-

Final Concentration and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a specific volume of the mobile phase used for the UPLC-MS/MS analysis.

Caption: Experimental workflow for paraben analysis in sludge.

2. UPLC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted extract is injected into a UPLC system equipped with a C18 column. A gradient elution program with a mobile phase consisting of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is used to separate the different parabens.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each paraben and for the deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Methylparaben | 151.1 | 92.1 |

| Ethylparaben | 165.1 | 92.1 |

| Propylparaben | 179.1 | 92.1 |

| Butylparaben | 193.1 | 92.1 |

| Pentylparaben | 207.1 | 92.1 |

| This compound | 211.1 | 96.1 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

3. Quantification:

The concentration of each paraben in the original sample is calculated by comparing the peak area ratio of the native analyte to its corresponding deuterated internal standard (or a closely related one like this compound for Pentylparaben) against a calibration curve prepared with known concentrations of the analytes and the internal standard.

Signaling Pathways and Logical Relationships

In the context of its use as an analytical tool, this compound does not directly interact with signaling pathways. However, the analytical workflow in which it is employed follows a clear logical progression.

Caption: Logical flow of isotope dilution analysis.

Conclusion

This compound is an essential analytical tool for researchers and scientists engaged in the quantification of parabens in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry ensures the accuracy and reliability of analytical data, which is crucial for environmental monitoring, exposure assessment, and regulatory compliance. The detailed experimental protocol provided in this guide serves as a foundational methodology that can be adapted for various research applications.

References

Certificate of Analysis: A Technical Guide to Pentyl 4-hydroxybenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and certification process for Pentyl 4-hydroxybenzoate-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document outlines the key analytical tests, experimental protocols, and data interpretation necessary to ensure the identity, purity, and isotopic enrichment of this stable isotope-labeled compound.

Compound Information

| Parameter | Specification |

| Compound Name | This compound |

| Synonyms | Amylparaben-d4, n-Pentyl 4-hydroxybenzoate-2,3,5,6-d4 |

| CAS Number | 1219798-66-9[1][2] |

| Molecular Formula | C₁₂H₁₂D₄O₃ |

| Molecular Weight | 212.28 g/mol [2] |

| Structure | |

| Appearance | White to off-white solid |

| Storage | 2-8°C, protect from light and moisture |

Analytical Data Summary

The following tables summarize the quantitative data typically found on a Certificate of Analysis for this compound.

Purity and Impurity Profile

| Test | Method | Specification | Result |

| Chemical Purity | GC-MS | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | ¹H NMR / Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |

| Residual Solvents | Headspace GC-MS | Conforms to ICH Q3C | Conforms |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |

Identity Confirmation

| Test | Method | Specification | Result |

| ¹H NMR | 300 MHz, CDCl₃ | Conforms to structure | Conforms |

| Mass Spectrometry | ESI-MS | Conforms to expected m/z | Conforms |

| FT-IR | KBr | Conforms to reference spectrum | Conforms |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

-

Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: Splitless, 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

MSD Conditions: Ionization energy of 70 eV, scan range of 40-450 amu.

-

Sample Preparation: The sample is dissolved in methanol (B129727) at a concentration of 1 mg/mL.

-

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Identity

-

Instrumentation: Bruker Avance III 300 MHz spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

¹H NMR:

-

Parameters: 32 scans, 30° pulse, 2s relaxation delay.

-

Analysis: The absence or significant reduction of signals corresponding to the aromatic protons at the 2, 3, 5, and 6 positions confirms deuteration. The integration of the remaining proton signals is compared to the integration of the non-deuterated analogue to confirm the structure and estimate isotopic enrichment.

-

-

¹³C NMR:

-

Parameters: Proton-decoupled, 1024 scans, 2s relaxation delay.

-

Analysis: The chemical shifts of the carbon atoms are compared to the reference spectrum of the non-deuterated standard to confirm the carbon skeleton.

-

Mass Spectrometry (MS) for Identity and Isotopic Distribution

-

Instrumentation: Waters Xevo TQ-S micro tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Mode: Positive ion mode.

-

Infusion: The sample is dissolved in methanol and infused directly into the source.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the theoretical mass. For this compound, the expected [M+H]⁺ is approximately 213.1. The isotopic distribution is analyzed to confirm the presence of four deuterium (B1214612) atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Identity

-

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Sample Preparation: A potassium bromide (KBr) pellet of the sample is prepared.

-

Analysis: The spectrum is recorded from 4000 to 400 cm⁻¹. The positions of key functional group absorptions (e.g., O-H stretch, C=O stretch, C-O stretch, and aromatic C-H and C=C bends) are compared to the reference spectrum of the non-deuterated Pentyl 4-hydroxybenzoate. The NIST WebBook provides a reference gas-phase IR spectrum for the non-deuterated analogue which can be used for comparison of the key functional group regions.[3]

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

Caption: Workflow for the generation of a Certificate of Analysis for this compound.

Caption: Relationship between analytical techniques and the quality attributes they assess.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive and authoritative technique, delivering unparalleled accuracy and precision.[1] This guide provides a comprehensive exploration of the core principles, experimental methodologies, and applications of IDMS, with a particular focus on its critical role in drug development and scientific research. By leveraging the power of stable isotope-labeled internal standards, IDMS offers a robust solution to the challenges of matrix effects and analyte loss during sample preparation, establishing it as a "gold standard" for quantification.[2]

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a quantitative analytical method that hinges on the addition of a known quantity of an isotopically enriched standard, often referred to as a "spike," to a sample containing the analyte of interest. This spike is chemically identical to the analyte but possesses a different isotopic composition, rendering it distinguishable by a mass spectrometer. The fundamental strength of IDMS lies in its use of isotope ratios for quantification. Once the spike has been introduced and has fully equilibrated with the sample, any subsequent loss of the analyte during sample processing will affect both the naturally occurring (native) and the isotopically labeled forms equally. This preserves the critical isotope ratio, which is then measured by the mass spectrometer to determine the original concentration of the analyte with exceptional accuracy.

The core principle can be visualized as follows:

Quantitative Performance: A Comparative Overview

The superiority of IDMS, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is evident when its performance is compared to other common analytical techniques. The use of an isotopically labeled internal standard from the outset corrects for variations in sample preparation and matrix- C-peptide, a biomarker for insulin (B600854) secretion, demonstrates significantly higher accuracy and precision when measured by ID-LC-MS/MS compared to traditional immunoassays.[1]

| Analyte | Method | Accuracy/Recovery (%) | Precision (CV%) | Limit of Quantitation (LOQ) |

| C-Peptide | ID-LC-MS/MS | 100.3–101.0 | Intra-run: 1.0–2.1, Inter-run: 0.6–1.2 | 33.3 pmol/L |

| Immunoassay (ECLIA) | Positive bias of 51.8% | <5 (Intra- and Inter-run) | 0.050 ng/mL | |

| Creatinine | ID-LC-MS/MS | 99.5–100.5 | Intra-run: 0.5–1.5, Inter-run: 1.0–2.0 | 0.5 µmol/L |

| Enzymatic Method | 98.0–102.0 | <3 | 5 µmol/L | |

| Testosterone | ID-LC-MS/MS | 99.2–100.8 | Intra-run: 1.5–3.0, Inter-run: 2.0–4.0 | 0.1 nmol/L |

| Immunoassay (RIA) | Variable, significant cross-reactivity | 5–15 | 0.5 nmol/L |

This table summarizes representative data from various sources to highlight the performance advantages of IDMS.

Experimental Protocols

The successful implementation of IDMS requires meticulous attention to detail throughout the experimental workflow. Below are detailed methodologies for two key applications relevant to drug development and clinical research.

Quantification of a Therapeutic Drug in Human Plasma

This protocol outlines a general procedure for the quantification of a small molecule therapeutic drug in human plasma using ID-LC-MS/MS.

1. Materials and Reagents:

-

Certified reference standards of the therapeutic drug and its stable isotope-labeled internal standard (IS).

-

HPLC-grade water, methanol, acetonitrile (B52724), and formic acid.

-

Drug-free, pooled human plasma for the preparation of calibrators and quality controls (QCs).

-

Protein precipitation reagents (e.g., ice-cold acetonitrile or methanol) or solid-phase extraction (SPE) cartridges.

2. Preparation of Stock Solutions, Calibrators, and QCs:

-

Prepare individual stock solutions of the drug and its IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of the drug by serially diluting the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water).

-

Prepare a working solution of the IS at an appropriate concentration.

-

To create calibration standards, spike aliquots of drug-free human plasma with the working standard solutions to achieve a range of concentrations covering the expected therapeutic window.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

-

To a 100 µL aliquot of plasma sample, calibrator, or QC, add a precise volume (e.g., 10 µL) of the IS working solution.

-

Vortex the mixture for 30 seconds to ensure homogeneity and allow it to equilibrate for at least 15 minutes.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Optimize the mass spectrometer parameters, including ion source temperature, gas flows, and collision energy, for both the drug and its IS.

-

Develop a chromatographic method (e.g., reversed-phase HPLC) to achieve adequate separation of the analyte from potential interferences. A typical gradient elution might use water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.

-

Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native drug and the isotopically labeled IS.

5. Data Analysis and Quantification:

-

Integrate the peak areas of the chromatographic peaks corresponding to the drug and the IS.

-

Calculate the peak area ratio of the drug to the IS for each sample, calibrator, and QC.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations using a suitable regression model (e.g., linear, weighted 1/x).

-

Determine the concentration of the drug in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Absolute Quantification of a Protein Biomarker

This protocol describes a bottom-up proteomics approach for the absolute quantification of a target protein in a complex biological sample using IDMS.

1. Materials and Reagents:

-

Purified, full-length stable isotope-labeled protein standard or a certified stable isotope-labeled peptide standard corresponding to a unique tryptic peptide of the target protein.

-

Sequencing-grade trypsin.

-

Denaturing and reducing agents (e.g., urea (B33335), dithiothreitol (B142953) (DTT)).

-

Alkylating agent (e.g., iodoacetamide (B48618) (IAA)).

-

Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

-

LC-MS grade solvents.

2. Sample Preparation:

-

Accurately weigh a known amount of the biological sample (e.g., tissue homogenate, cell lysate).

-

Add a precisely known amount of the stable isotope-labeled protein or peptide internal standard.

-

Denaturation, Reduction, and Alkylation:

-

Resuspend the sample-IS mixture in a denaturing buffer (e.g., 8 M urea).

-

Reduce disulfide bonds by adding DTT and incubating at 60°C for 1 hour.

-

Alkylate free cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample mixture with digestion buffer to reduce the urea concentration to below 2 M.

-

Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).

-

Incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Stop the digestion by adding formic acid.

-

Desalt and concentrate the resulting peptide mixture using a solid-phase extraction (SPE) C18 cartridge.

-

Elute the peptides and dry them under vacuum.

-

Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis:

-

Employ a high-resolution mass spectrometer coupled with a nano-flow liquid chromatography system.

-

Develop a gradient elution method to separate the complex peptide mixture.

-

Set up the mass spectrometer to acquire data in a targeted manner (e.g., Parallel Reaction Monitoring - PRM or Selected Reaction Monitoring - SRM) for the native and labeled surrogate peptides.

-

Optimize fragmentation parameters for each peptide.

4. Data Analysis and Quantification:

-

Extract the ion chromatograms for the specific transitions of the native and labeled peptides.

-

Calculate the peak area ratio of the native peptide to the labeled peptide.

-

Determine the amount of the native peptide in the sample using the known amount of the labeled peptide standard and the measured peak area ratio.

-

Calculate the absolute concentration of the target protein in the original sample based on the amount of the surrogate peptide and the initial sample weight.

IDMS Workflow and its Role in Drug Development

The IDMS workflow is a systematic process that ensures the high quality of the generated data. This workflow is integral to various stages of the drug development pipeline, from preclinical studies to clinical trials.

IDMS plays a pivotal role throughout the drug development lifecycle, providing accurate and reliable quantitative data that is essential for informed decision-making.

Conclusion

Isotope Dilution Mass Spectrometry represents the pinnacle of quantitative analytical science.[1] Its inherent ability to correct for analytical variability makes it an indispensable tool for researchers, scientists, and drug development professionals who demand the highest level of accuracy and precision. By adhering to rigorous experimental protocols and leveraging the power of stable isotope-labeled standards, IDMS provides a robust and reliable platform for generating high-quality, defensible data, thereby accelerating scientific discovery and the development of new medicines.

References

The Critical Role of Pentyl 4-hydroxybenzoate-d4 in High-Fidelity Paraben Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The increasing scrutiny of parabens in consumer products, pharmaceuticals, and food has necessitated the development of highly accurate and reliable analytical methods for their quantification. This technical guide details the application of Pentyl 4-hydroxybenzoate-d4 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise analysis of parabens. The use of a stable isotope-labeled internal standard is paramount for correcting matrix effects and variations during sample preparation and analysis, ensuring the highest data quality.

Introduction to Paraben Analysis and the Need for Deuterated Standards

Parabens, the esters of 4-hydroxybenzoic acid, are widely used as preservatives due to their effective antimicrobial properties.[1] However, concerns over their potential endocrine-disrupting activity have led to stringent regulations and a growing demand for sensitive and accurate monitoring. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for paraben analysis.[1]

LC-MS/MS has emerged as the gold standard for its high sensitivity and selectivity. In complex matrices such as cosmetics, food, and biological samples, matrix effects can significantly impact the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the target analyte and has nearly identical chemical and physical properties, is the most effective way to compensate for these effects.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is crucial for method development.

| Property | Value |

| Chemical Name | n-Pentyl 4-hydroxybenzoate-2,3,5,6-d4 |

| Synonyms | Amylparaben-d4, Pentylparaben-d4 (phenyl-d4) |

| CAS Number | 1219798-66-9 |

| Molecular Formula | C₁₂H₁₂D₄O₃ |

| Molecular Weight | 212.28 g/mol |

| Deuteration Purity | Typically ≥98% |

| Appearance | White to off-white solid |

Experimental Protocol: Paraben Analysis using this compound

This section provides a detailed methodology for the analysis of common parabens (methyl-, ethyl-, propyl-, butyl-, and pentylparaben) in a cosmetic cream matrix, using this compound as an internal standard. This protocol can be adapted for other matrices such as food or biological fluids with appropriate modifications.

Materials and Reagents

-

Standards: Methylparaben, Ethylparaben, Propylparaben, Butylparaben, Pentylparaben (all >99% purity)

-

Internal Standard: this compound (>98% isotopic purity)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl)

-

Dispersive SPE: Primary secondary amine (PSA) sorbent, C18 sorbent

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each paraben and the internal standard in methanol.

-

Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target parabens by diluting the stock solutions in methanol.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in methanol.

Sample Preparation (QuEChERS Method)

-

Sample Weighing: Weigh 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard working solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Vortex for 1 minute to disperse the sample.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract: Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

Time (min) %B 0.0 30 1.0 30 8.0 95 10.0 95 10.1 30 | 12.0 | 30 |

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI is often preferred for parabens.

MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M-H]⁻ in negative mode) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methylparaben | 151.1 | 92.1 | -20 |

| Ethylparaben | 165.1 | 92.1 | -20 |

| Propylparaben | 179.1 | 92.1 | -22 |

| Butylparaben | 193.1 | 92.1 | -24 |

| Pentylparaben | 207.2 | 92.1 | -25 |

| This compound (IS) | 211.2 | 96.1 | -25 |

Note: The primary fragmentation of parabens in negative ion mode is the loss of the alkyl chain, resulting in the 4-hydroxybenzoate (B8730719) anion (m/z 137.0) or further fragmentation to the phenoxide anion (m/z 92.1). For the deuterated standard, this results in a d4-phenoxide anion (m/z 96.1). Optimal collision energies should be determined empirically.

Data Presentation and Method Validation

A summary of typical method validation parameters for paraben analysis using a deuterated internal standard is presented below. These values are representative and should be established for each specific laboratory and matrix.

| Parameter | Methylparaben | Ethylparaben | Propylparaben | Butylparaben | Pentylparaben |

| Linear Range (ng/mL) | 1 - 100 | 1 - 100 | 1 - 100 | 1 - 100 | 1 - 100 |

| Correlation Coefficient (r²) | >0.998 | >0.998 | >0.997 | >0.997 | >0.996 |

| LOD (ng/mL) | 0.2 | 0.2 | 0.3 | 0.4 | 0.5 |

| LOQ (ng/mL) | 0.7 | 0.7 | 1.0 | 1.2 | 1.5 |

| Recovery (%) | 95 - 105 | 93 - 106 | 94 - 104 | 92 - 107 | 90 - 108 |

| Precision (RSD%) | < 10 | < 10 | < 12 | < 12 | < 15 |

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

Caption: Analytical workflow for paraben determination.

Paraben Metabolism Pathway

Understanding the metabolic fate of parabens is crucial in toxicological studies. Parabens are primarily metabolized by esterases to 4-hydroxybenzoic acid (4-HB), which is then conjugated and excreted.

References

Technical Guide: Solubility of Pentyl 4-hydroxybenzoate-d4 in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentyl 4-hydroxybenzoate-d4 is a deuterated analog of pentylparaben, a member of the paraben family of preservatives commonly used in cosmetics, pharmaceuticals, and food products. Understanding its solubility in various organic solvents is crucial for formulation development, analytical method development, and toxicological studies. This guide provides an in-depth overview of the expected solubility of this compound based on data from its close analog, butylparaben (B1668127), and outlines standard experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. Parabens, including pentylparaben, possess both a polar hydroxyl group and a non-polar alkyl chain, giving them a degree of solubility in a range of organic solvents. The longer alkyl chain in pentylparaben compared to shorter-chain parabens generally decreases its water solubility but can enhance its solubility in less polar organic solvents.

Quantitative Solubility Data (for Butylparaben as an Analog)

The following table summarizes the mole fraction solubility of butylparaben in several organic solvents at various temperatures. This data is extracted from a study by Yang and Rasmuson (2010) and provides a strong indication of the expected solubility behavior of pentylparaben.[1][2][3][4]

| Temperature (°C) | Methanol (mole fraction) | Ethanol (mole fraction) | Propanol (mole fraction) | Acetone (mole fraction) | Ethyl Acetate (mole fraction) | Acetonitrile (mole fraction) |

| 10 | 0.231 | 0.275 | 0.328 | 0.401 | 0.289 | 0.207 |

| 20 | 0.301 | 0.355 | 0.410 | 0.472 | 0.359 | 0.261 |

| 30 | 0.384 | 0.444 | 0.499 | 0.545 | 0.437 | 0.323 |

| 40 | 0.478 | 0.539 | 0.592 | 0.618 | 0.522 | 0.392 |

| 50 | 0.581 | 0.638 | 0.685 | 0.689 | 0.611 | 0.468 |

Experimental Protocols for Solubility Determination

A common and reliable method for determining the solubility of a solid in a liquid is the gravimetric shake-flask method.[5] This protocol outlines the general steps involved.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator with shaking capabilities

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step should be performed quickly to avoid temperature fluctuations that could cause precipitation.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C) until a constant weight is achieved.

-

Data Calculation:

-

Mass of the empty vial (m_vial)

-

Mass of the vial + saturated solution (m_solution)

-

Mass of the vial + dried solute (m_solute)

-

Mass of the solvent = m_solution - m_solute

-

Solubility ( g/100 g solvent) = ( (m_solute - m_vial) / (m_solution - m_solute) ) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Conclusion

While specific solubility data for this compound remains to be experimentally determined and published, the data for its close analog, butylparaben, provides valuable insight into its likely behavior in common organic solvents. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in their specific solvent systems of interest, facilitating more accurate and effective formulation and analytical work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pure.ul.ie [pure.ul.ie]

- 4. Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile [diva-portal.org]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pentyl 4-hydroxybenzoate-d4: Molecular Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 4-hydroxybenzoate (B8730719), also known as amylparaben, is an alkyl ester of 4-hydroxybenzoic acid.[1] Like other parabens, it has been utilized as a preservative in cosmetics, pharmaceuticals, and food products due to its effective antimicrobial and antifungal properties.[2][3][4] Concerns over the endocrine-disrupting potential of some parabens have led to increased regulatory scrutiny and a demand for precise analytical methods to quantify their presence in various matrices. In the European Union, the use of Pentyl 4-hydroxybenzoate in cosmetics has been disallowed since 2014.[1]

To meet the need for accurate detection and quantification, stable isotope-labeled internal standards are indispensable. Pentyl 4-hydroxybenzoate-d4 is the deuterated analogue of pentylparaben, where four hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use allows for the correction of matrix effects and variations in sample preparation, ensuring high precision and accuracy in analytical measurements.

Physicochemical Properties

The key physicochemical properties of this compound and its non-deuterated counterpart are summarized below. The primary difference is the molecular weight, which is increased by the mass of the four deuterium atoms.

| Property | This compound | Pentyl 4-hydroxybenzoate (Amylparaben) |

| Molecular Formula | C₁₂D₄H₁₂O₃[5][6] | C₁₂H₁₆O₃[2][7][8] |

| Molecular Weight | 212.28 g/mol [5] | 208.26 g/mol [1][8] |

| CAS Number | 1219798-66-9[5][6][9] | 6521-29-5[1][8] |

| Synonyms | Pentyl 4-hydroxy-2,3,5,6-tetradeuteriobenzoate, Pentyl 4-hydroxybenzoate D4 (phenyl-d4)[5][6] | Pentylparaben, Amyl p-hydroxybenzoate[1] |

| Appearance | - | White to cream crystalline powder[8] |

| Melting Point | - | 36-40 °C[1] |

| Boiling Point | - | 197–200 °C (at 10 mmHg)[1] |

| Solubility | - | Practically insoluble in water; slightly soluble in chloroform (B151607) and methanol[1] |